3-Epi-deoxynivalenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

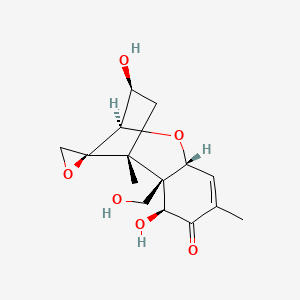

3-Epi-deoxynivalenol, also known as this compound, is a useful research compound. Its molecular formula is C15H20O6 and its molecular weight is 296.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Microbial Detoxification

Microbial Transformation of DON:

Microbial detoxification represents a promising approach to mitigate the effects of DON in contaminated grains. Certain bacteria, such as Devosia mutans, have been shown to effectively convert DON into 3-epi-DON through a two-step enzymatic process involving an intermediate known as 3-keto-DON. This transformation reduces the overall toxicity of the mycotoxin, as evidenced by comparative toxicity studies .

Case Study: Transformation Efficiency

A study demonstrated that Devosia mutans could completely eliminate DON from solution while producing 3-epi-DON as a major product. The presence of NADPH was crucial for enhancing the conversion efficiency, leading to a significant increase in the concentration of 3-epi-DON .

Toxicological Studies

Reduced Toxicity Profile:

Research indicates that 3-epi-DON exhibits substantially lower cytotoxicity compared to DON. In vitro assays using human intestinal epithelial cells (Caco-2) showed that exposure to concentrations of up to 30 µM of 3-epi-DON did not impair cell viability or induce significant cellular stress, unlike DON, which drastically reduced cell viability at lower concentrations .

In Vivo Studies:

In animal studies involving B6C3F1 mice, no significant differences were observed in body weight or organ health when exposed to 3-epi-DON at various doses over a period of 14 days. In contrast, DON exposure resulted in notable adverse effects on immune parameters and organ histopathology . This reduced toxicity suggests potential applications for 3-epi-DON in food safety and animal feed.

Agricultural Applications

Biocontrol Agent:

The ability of certain bacteria to degrade DON into less toxic forms positions 3-epi-DON as a potential biocontrol agent in agriculture. By employing microbial strains capable of transforming DON into 3-epi-DON, farmers could reduce the risk of mycotoxin contamination in crops .

Case Study: Field Trials

Field trials have indicated that supplementing animal feed with bacteria that metabolize DON can improve health outcomes and reduce the adverse effects associated with mycotoxin ingestion. These findings support the use of microbial detoxification strategies in agricultural practices .

Food Safety and Regulatory Implications

Regulatory Perspectives:

Given its lower toxicity profile, 3-epi-DON may be considered a safer alternative for food products previously contaminated with DON. Regulatory agencies may need to reassess existing guidelines regarding permissible levels of mycotoxins in food products to include considerations for metabolites like 3-epi-DON .

Case Study: Risk Assessment

A comprehensive risk assessment study highlighted that the consumption of grains containing low levels of 3-epi-DON posed minimal health risks compared to those contaminated with DON. This assessment could inform regulatory frameworks aimed at protecting public health while allowing for safe consumption of agricultural products .

Propriétés

Formule moléculaire |

C15H20O6 |

|---|---|

Poids moléculaire |

296.31 g/mol |

Nom IUPAC |

(1R,2R,3S,7R,9R,10S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9+,11+,12+,13+,14+,15-/m0/s1 |

Clé InChI |

LINOMUASTDIRTM-XMYRJTDVSA-N |

SMILES isomérique |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@@H]([C@H]([C@@]34CO4)O2)O)C)CO |

SMILES canonique |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |

Synonymes |

3-epi-deoxynivalenol 3-epi-DON deoxynivalenol vomitoxin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.